molecular formula C25H22N4O2 B14108352 3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14108352
M. Wt: 410.5 g/mol
InChI Key: ZWRCQWRYRKPGEW-UHFFFAOYSA-N
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Description

3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic structure, and is substituted with various functional groups including hydroxy, dimethylphenyl, phenyl, and pyridinylmethyl groups

Preparation Methods

The synthesis of 3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: Functional groups such as hydroxy, dimethylphenyl, phenyl, and pyridinylmethyl are introduced through various organic reactions like Friedel-Crafts alkylation, nucleophilic substitution, and others.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or other suitable methods.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as scaling up the synthesis process to meet commercial demands.

Chemical Reactions Analysis

3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents or replace existing ones.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways and interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar compounds to 3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological or material properties.

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H22N4O2/c1-15-11-16(2)24(30)19(12-15)21-20-22(28-27-21)25(31)29(14-17-7-6-10-26-13-17)23(20)18-8-4-3-5-9-18/h3-13,23,30H,14H2,1-2H3,(H,27,28)

InChI Key

ZWRCQWRYRKPGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC=CC=C5)O)C

Origin of Product

United States

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